![molecular formula C15H13ClN2O4 B5530815 2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide](/img/structure/B5530815.png)
2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide involves several chemical reactions and techniques. For instance, 2-(4-Methoxybenzyloxy)-3-nitropyridine, a compound prepared from 2-chloro-3-nitropyridine and p-methoxybenzyl alcohol, reacts with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate to yield corresponding ethers under mild conditions (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001).
Molecular Structure Analysis
The molecular structure of derivatives similar to 2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide has been elucidated using techniques such as X-ray diffraction (XRD). These studies reveal the crystal structure and provide insights into the intermolecular interactions and the degree of pyramidality of the nitrogen atom in the amide group, which influences the compound's reactivity and properties (Shtamburg et al., 2012).
Chemical Reactions and Properties
2-Chloro-N-(2-methoxybenzyl)-4-nitrobenzamide participates in selective reactions forming various derivatives. For example, its reaction with AcONa in MeCN selectively forms N-acetoxy derivatives, indicating its reactivity towards nucleophilic substitution reactions. Such chemical behaviors are essential for further modifications and applications of this compound (Shtamburg et al., 2012).
Physical Properties Analysis
While specific studies directly detailing the physical properties of 2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide were not found, related compounds have been analyzed to determine their crystallographic parameters, such as space groups, unit cell dimensions, and molecular conformations. These properties are critical for understanding the compound's behavior in solid-state forms and its potential applications in material science (Lei et al., 2011).
Chemical Properties Analysis
The chemical properties of 2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide, such as reactivity towards nucleophiles, electrophiles, and its behavior under different chemical conditions, are inferred from its functional groups and molecular structure. Studies on related compounds provide insights into the reactivity patterns, such as electrophilic and nucleophilic substitution reactions that are crucial for synthetic applications (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[(2-methoxyphenyl)methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-14-5-3-2-4-10(14)9-17-15(19)12-7-6-11(18(20)21)8-13(12)16/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFJJGDUEXTJBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide |
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